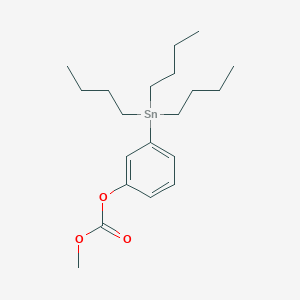
Methyl 3-(tributylstannyl)phenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(tributylstannyl)phenyl carbonate is an organotin compound with the molecular formula C20H34O3Sn. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a tributylstannyl group.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(tributylstannyl)phenyl carbonate can be synthesized through a multi-step process involving the stannylation of a phenyl carbonate precursor. One common method involves the reaction of methyl 3-bromophenyl carbonate with tributyltin hydride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 3-(tributylstannyl)phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., bromine) and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl carbonates.
Oxidation Reactions: Products include stannic derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
Methyl 3-(tributylstannyl)phenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds
作用機序
The mechanism of action of methyl 3-(tributylstannyl)phenyl carbonate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are primarily related to its reactivity in organic synthesis .
類似化合物との比較
Methyl phenyl carbonate: Lacks the tributylstannyl group and has different reactivity.
Tributyltin hydride: Used as a reagent in the synthesis of methyl 3-(tributylstannyl)phenyl carbonate.
Phenyl carbonates with other substituents: Such as methyl 3-bromophenyl carbonate, which serves as a precursor in the synthesis
Uniqueness: this compound is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and enables its use in specialized organic synthesis applications. This makes it a valuable compound in the toolkit of synthetic chemists .
特性
CAS番号 |
198202-09-4 |
|---|---|
分子式 |
C20H34O3Sn |
分子量 |
441.2 g/mol |
IUPAC名 |
methyl (3-tributylstannylphenyl) carbonate |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c1-10-8(9)11-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; |
InChIキー |
FCKOWYZYLPRGNQ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![Pyrrolo[3,4-b]indole, 2,4-dihydro-2-(phenylmethyl)-4-(phenylsulfonyl)-](/img/structure/B12568895.png)
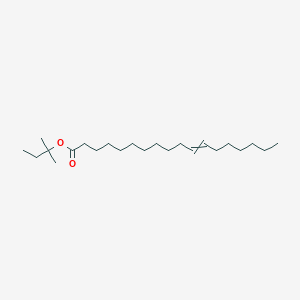
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
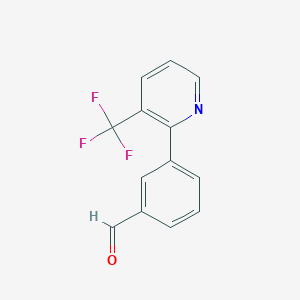
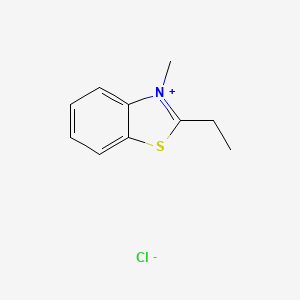
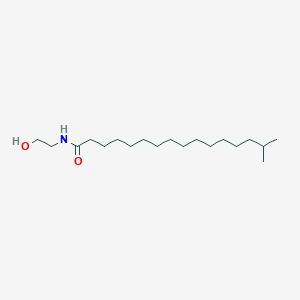
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
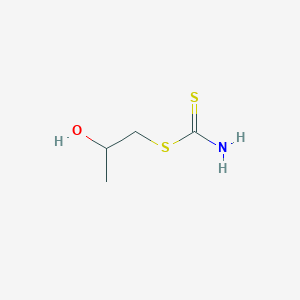
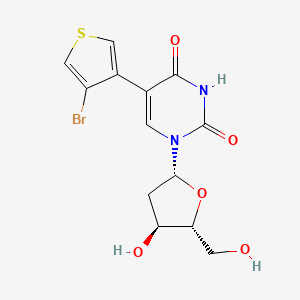
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
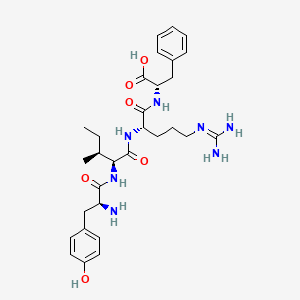
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
